

Z-Pro-Prolinal: A Comprehensive Technical Guide on its Chemical Properties and Structure

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Compound of Interest

Compound Name: Z-Pro-Pro

Cat. No.: B15600001

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Abstract

Z-Pro-Prolinal, also known as N-Benzyloxycarbonyl-L-prolyl-L-prolinal, is a potent and selective synthetic dipeptide aldehyde inhibitor of prolyl oligopeptidase (POP).^[1] Its ability to act as a transition-state analog, forming a reversible covalent bond with the active site of POP, makes it an invaluable tool in neuroscience research and a potential therapeutic agent for neurodegenerative and psychiatric disorders.^{[1][2]} This technical guide provides an in-depth overview of the chemical properties, structure, and biological significance of **Z-Pro-Prolinal**, including detailed experimental protocols and data presented for clarity and comparison.

Chemical Properties and Structure

Z-Pro-Prolinal is a synthetic compound characterized by a benzyloxycarbonyl protecting group attached to a dipeptide core consisting of two proline residues, with the C-terminal proline modified to a prolinal (an aldehyde). This structural arrangement is critical for its inhibitory activity.

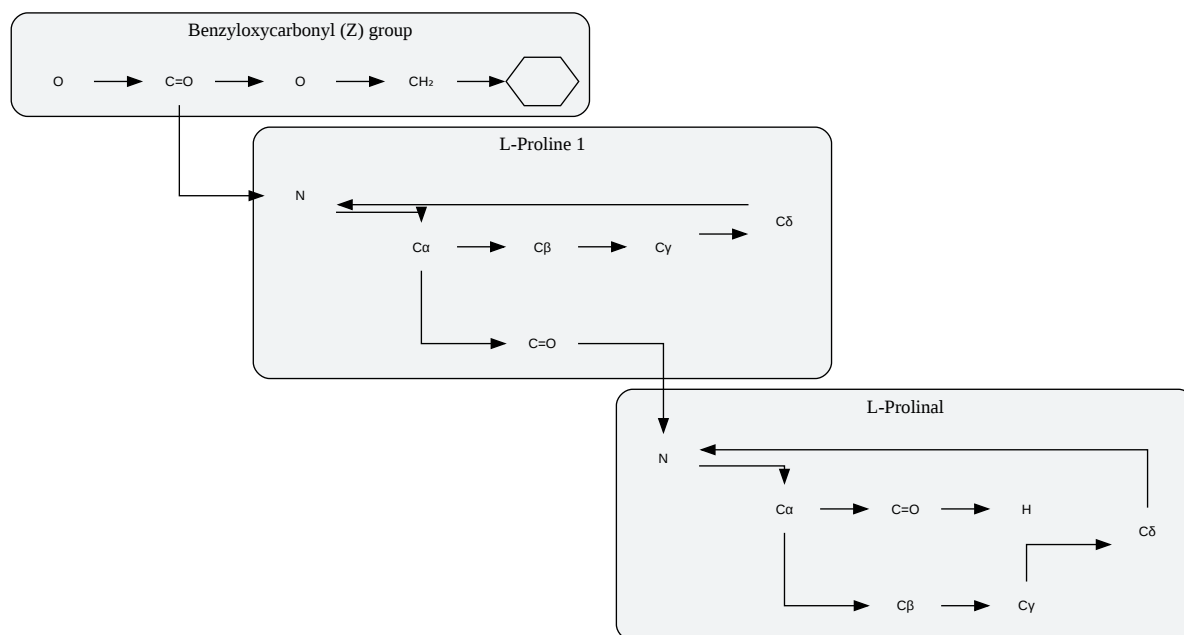
Physicochemical Properties

A summary of the key physicochemical properties of **Z-Pro-Prolinal** is presented in Table 1.

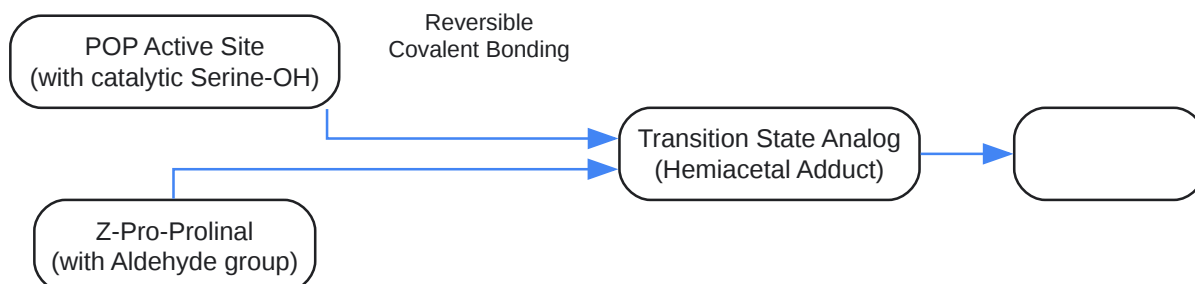
Property	Value	References
Molecular Formula	C ₁₈ H ₂₂ N ₂ O ₄	[1]
Molecular Weight	330.38 g/mol	[1]
CAS Number	88795-32-8	
Appearance	White to tan powder	[1]
Solubility	Soluble in DMSO (≥10 mg/mL)	[1]
Storage Conditions	-20°C, desiccated	[1]
Purity	≥97% (HPLC)	[1]

Structural Elucidation

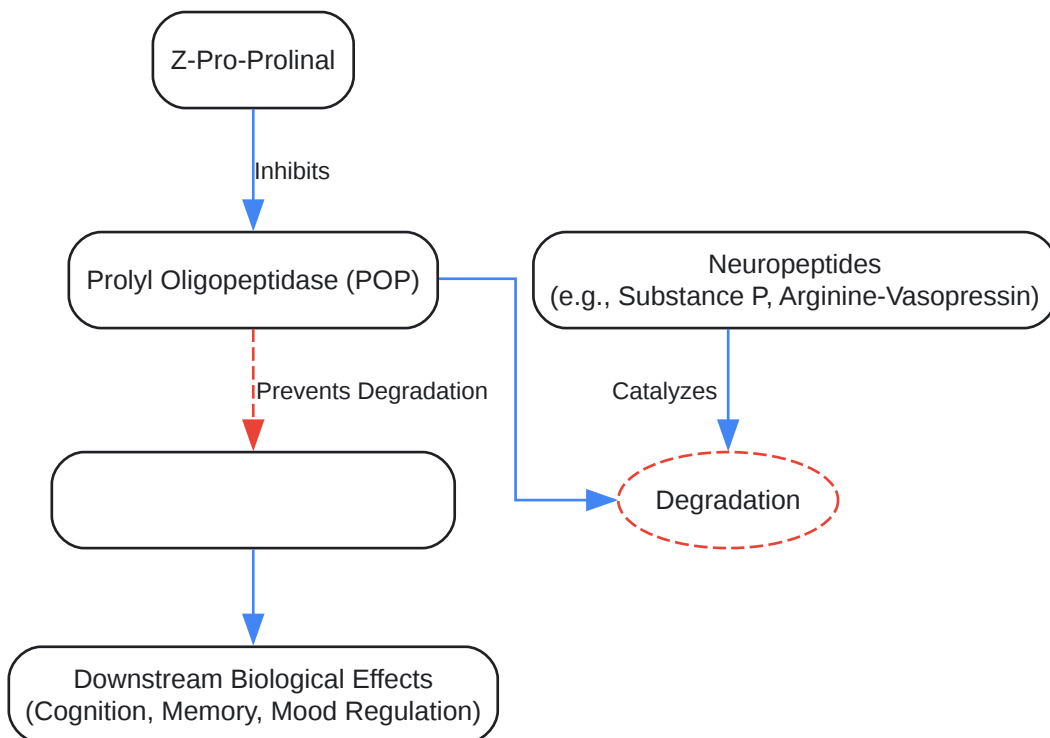
The chemical structure of **Z-Pro-Prolinal**, including its stereochemistry, is well-defined. The SMILES string for the compound is N2(-INVALID-LINK-C(=O)N3-INVALID-LINK-C(=O)C(=O)OCc1ccccc1. The key structural features include the N-terminal benzyloxycarbonyl (Z) group, the two L-proline rings, and the C-terminal aldehyde functional group. This aldehyde is crucial for the compound's mechanism of action.



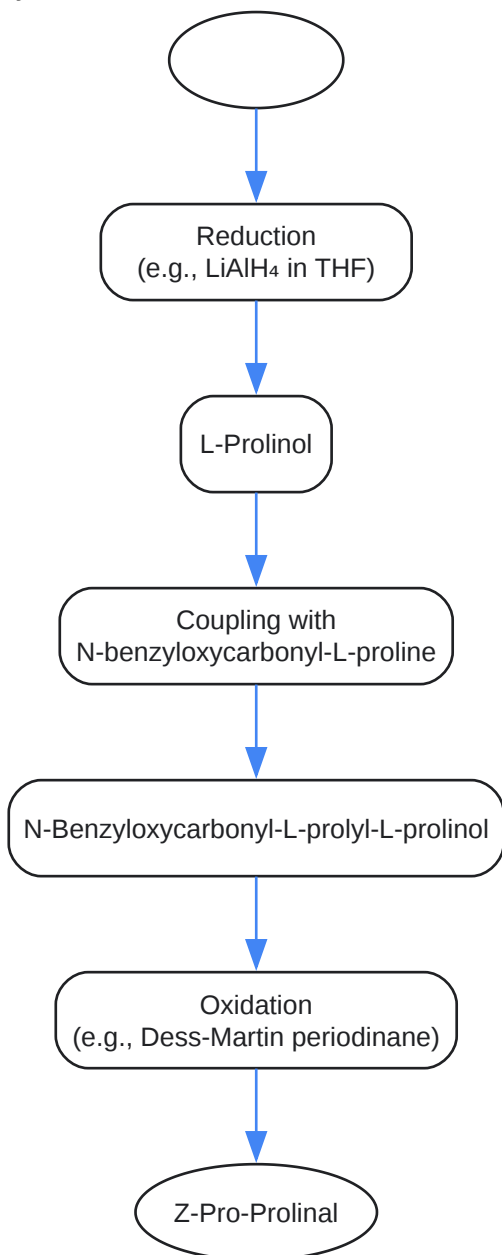
Mechanism of Z-Pro-Prolinal Inhibition of POP



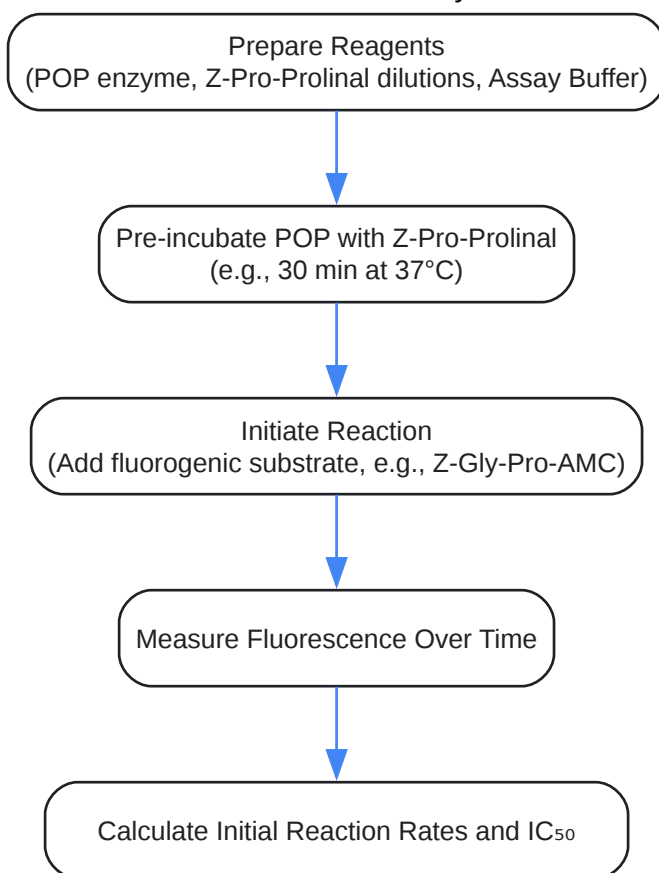
Downstream Effects of POP Inhibition



Synthetic Workflow for Z-Pro-Prolinal



In Vitro POP Inhibition Assay Workflow



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References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
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